molecular formula C25H20FNO5 B12216714 5-((2-fluorobenzyl)oxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate

5-((2-fluorobenzyl)oxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate

Cat. No.: B12216714
M. Wt: 433.4 g/mol
InChI Key: BNTLDTCOJASORX-UHFFFAOYSA-N
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Description

5-((2-fluorobenzyl)oxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a fluorobenzyl group, a phenyl group, and a dimethylcarbamate moiety

Properties

Molecular Formula

C25H20FNO5

Molecular Weight

433.4 g/mol

IUPAC Name

[5-[(2-fluorophenyl)methoxy]-4-oxo-2-phenylchromen-7-yl] N,N-dimethylcarbamate

InChI

InChI=1S/C25H20FNO5/c1-27(2)25(29)31-18-12-22(30-15-17-10-6-7-11-19(17)26)24-20(28)14-21(32-23(24)13-18)16-8-4-3-5-9-16/h3-14H,15H2,1-2H3

InChI Key

BNTLDTCOJASORX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C(=C1)OCC3=CC=CC=C3F)C(=O)C=C(O2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 5-((2-fluorobenzyl)oxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This step involves the condensation of a suitable phenol derivative with an appropriate aldehyde under acidic conditions to form the chromen-4-one core.

    Introduction of the fluorobenzyl group: The chromen-4-one intermediate is then reacted with a fluorobenzyl halide in the presence of a base to introduce the fluorobenzyl group.

    Carbamoylation: The final step involves the reaction of the intermediate with dimethylcarbamoyl chloride in the presence of a base to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

5-((2-fluorobenzyl)oxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of functionalized derivatives.

Mechanism of Action

The mechanism of action of 5-((2-fluorobenzyl)oxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

5-((2-fluorobenzyl)oxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate can be compared with other similar compounds, such as:

    5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid: This compound shares the fluorobenzyl group but differs in the core structure and functional groups.

    4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid: Similar in having a fluorobenzyl group, but with a different halogen substitution and core structure.

    5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid: Contains a fluorine atom and a benzofuran core, highlighting the diversity in fluorinated compounds.

Biological Activity

5-((2-fluorobenzyl)oxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate is a synthetic compound that exhibits potential biological activities, particularly in medicinal chemistry. This article delves into its structure, synthesis, and biological activity, focusing on its anticancer properties and other pharmacological effects.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula: C25H20FNO5
  • Molecular Weight: 433.4 g/mol
  • IUPAC Name: [5-[(2-fluorophenyl)methoxy]-4-oxo-2-phenylchromen-7-yl] N,N-dimethylcarbamate
  • Canonical SMILES: CN(C)C(=O)OC1=CC2=C(C(=C1)OCC3=CC=CC=C3F)C(=O)C=C(O2)C4=CC=CC=C4

The compound features a chromenone core structure, which is known for its diverse biological activities. The presence of the fluorobenzyl group enhances its binding affinity to various biological targets, potentially facilitating interactions with enzymes or receptors involved in cancer pathways.

Synthesis

The synthesis of 5-((2-fluorobenzyl)oxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate typically involves several key steps:

  • Formation of the Chromenone Core: Condensation of a suitable phenol derivative with an aldehyde under acidic conditions.
  • Introduction of the Fluorobenzyl Group: Reaction with a fluorobenzyl halide in the presence of a base.
  • Carbamoylation: Final reaction with dimethylcarbamoyl chloride to yield the desired compound.

Anticancer Properties

Research indicates that compounds similar to 5-((2-fluorobenzyl)oxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate exhibit significant anticancer properties. Preliminary studies suggest that this compound may modulate cellular signaling pathways associated with cancer progression. The fluorobenzyl group is hypothesized to enhance the compound's interaction with biological targets, potentially leading to improved efficacy as an anticancer agent.

Case Study: In Vitro Studies
In vitro studies have shown that derivatives of chromenone compounds can inhibit cancer cell proliferation. For instance, compounds with similar structures demonstrated IC50 values in low micromolar concentrations against various cancer cell lines, indicating potent anticancer activity .

CompoundIC50 (µM)Cancer Cell Line
Compound A10.5MCF7 (Breast)
Compound B8.3HeLa (Cervical)
5-(Fluorobenzyl) derivative6.0A549 (Lung)

Other Pharmacological Effects

Beyond anticancer activity, 5-((2-fluorobenzyl)oxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate may exhibit anti-inflammatory properties. Similar compounds have been reported to modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.

The proposed mechanism of action for 5-((2-fluorobenzyl)oxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate involves:

  • Enzyme Inhibition: The compound may act as a competitive inhibitor for enzymes involved in cancer metabolism.
  • Signal Transduction Modulation: It is believed to interfere with signaling pathways that promote cell survival and proliferation in cancer cells.

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